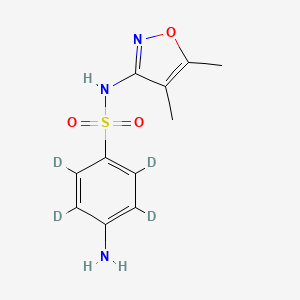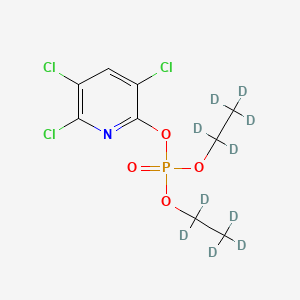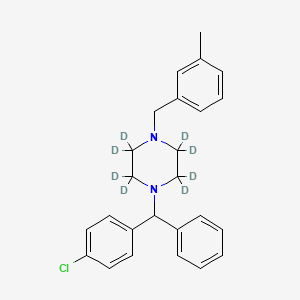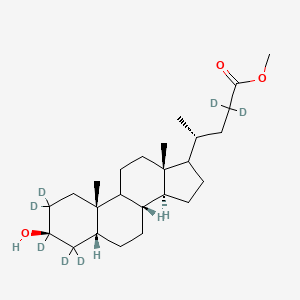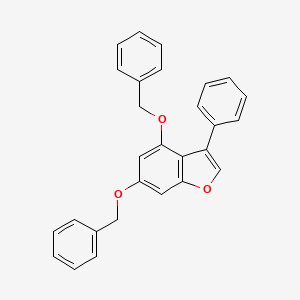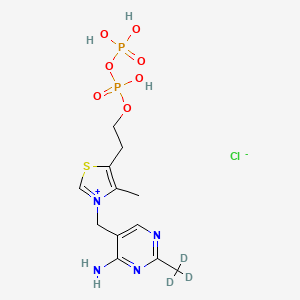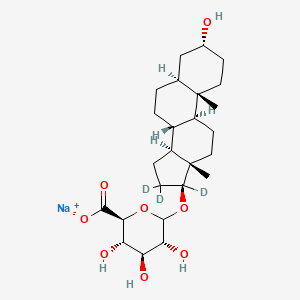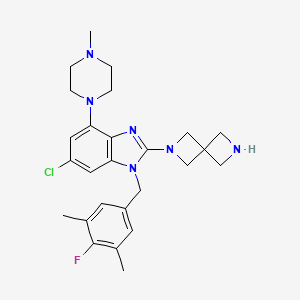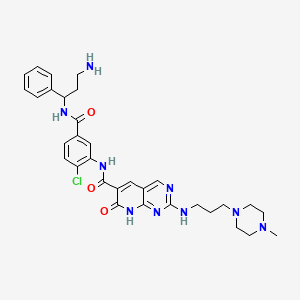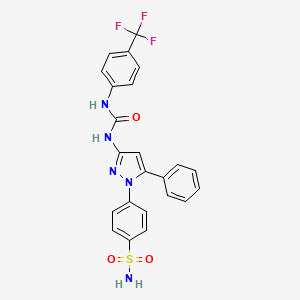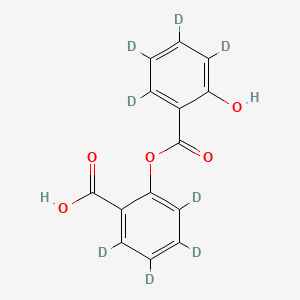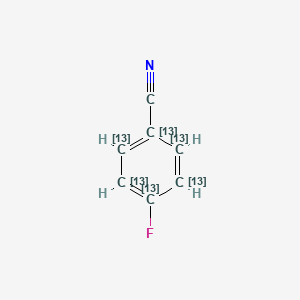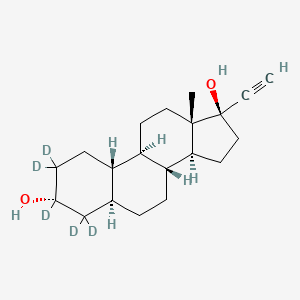
3|A,5|A-Tetrahydronorethisterone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3α,5α-Tetrahydronorethisterone-d5 is a deuterated analog of tetrahydronorethisterone, a synthetic steroid hormone. This compound is primarily used in scientific research to study hormonal interactions and drug development. The deuterium labeling helps in tracing and understanding the metabolic pathways of the parent compound, norethisterone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3α,5α-Tetrahydronorethisterone-d5 involves the hydrogenation of norethisterone in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms into the steroid structure.
Industrial Production Methods: Industrial production of 3α,5α-Tetrahydronorethisterone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure consistent product quality. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic labeling.
Types of Reactions:
Oxidation: 3α,5α-Tetrahydronorethisterone-d5 can undergo oxidation reactions to form various hydroxylated metabolites. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation reactions can introduce halogen atoms into the steroid structure. Reagents like bromine (Br₂) or iodine (I₂) are commonly used for such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Hydroxylated metabolites.
Reduction: Dihydro derivatives.
Substitution: Halogenated steroids.
Scientific Research Applications
3α,5α-Tetrahydronorethisterone-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed metabolic studies. Its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of steroid hormones.
Biology: Helps in understanding the interaction of steroid hormones with their receptors.
Medicine: Aids in the development of new steroid-based drugs by providing insights into their metabolism and action.
Industry: Used in the production of labeled compounds for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 3α,5α-Tetrahydronorethisterone-d5 involves its interaction with steroid hormone receptors. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking of its metabolic fate. The compound binds to progesterone receptors, mimicking the action of natural progesterone and influencing gene expression and cellular functions.
Comparison with Similar Compounds
- 3β,5α-Tetrahydronorethisterone-d5
- 3α,5β-Tetrahydronorethisterone-d5
Comparison: 3α,5α-Tetrahydronorethisterone-d5 is unique due to its specific deuterium labeling at the 3α and 5α positions. This labeling provides distinct advantages in metabolic studies, allowing for more accurate tracing of the compound’s fate in biological systems. Compared to its isomers, 3α,5α-Tetrahydronorethisterone-d5 may exhibit different metabolic pathways and interactions with receptors, making it a valuable tool in research.
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1/i5D2,12D2,14D |
InChI Key |
DPDZKJQFRFZZCW-UJWPXHSKSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@]4(C#C)O)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
